(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate
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Overview
Description
(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate is a synthetic organic compound characterized by its unique structure, which includes a cycloheptatrienone core substituted with three methyl groups and a 4-chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate typically involves the following steps:
Formation of the Cycloheptatrienone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the cycloheptatrienone core with 4-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Isoxazole Derivatives: Compounds with a five-membered ring containing oxygen and nitrogen atoms.
Uniqueness
(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate is unique due to its combination of a cycloheptatrienone core and a chlorobenzoate ester, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-10-8-11(2)15(19)16(12(3)9-10)21-17(20)13-4-6-14(18)7-5-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPAMMYSJLPRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)C(=C1)C)OC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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